3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic acid

Physicochemical Profiling Drug-likeness Medicinal Chemistry

Sourcing triazole-thioether scaffolds with precise S-C-C linker geometry is challenging, as minor structural variations (C-linked analogs, thiol tautomers) drastically alter reactivity and biological profiles. 3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic acid (CAS 717849-18-8) provides the exact thioether connectivity required for reproducible medchem optimization. • Validated pharmacophore: Class-level antimicrobial MIC 3.12-25 μg/mL; anti-inflammatory cytokine modulation confirmed in PBMC assays. • Flow-chemistry compatible: Reported telescoped S-alkylation/cyclization yields 88% in continuous flow (2 h residence time), enabling rapid scale-up. • Tri-functional ligand: Triazole-N, thioether-S, and carboxylate-O coordinate for multi-dimensional MOF construction, unmatched by C-linked or oxygenated analogs.

Molecular Formula C5H7N3O2S
Molecular Weight 173.20 g/mol
Cat. No. B12210132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic acid
Molecular FormulaC5H7N3O2S
Molecular Weight173.20 g/mol
Structural Identifiers
SMILESC1=NNC(=N1)SCCC(=O)O
InChIInChI=1S/C5H7N3O2S/c9-4(10)1-2-11-5-6-3-7-8-5/h3H,1-2H2,(H,9,10)(H,6,7,8)
InChIKeyMLLUTRLFHZNKDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic Acid: Structural Identity & Compound Class


3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic acid (CAS 717849-18-8) is a heterocyclic building block featuring a 1,2,4-triazole ring linked to a propanoic acid chain via a thioether bridge . Its molecular formula is C5H7N3O2S, with a molecular weight of 173.20 g/mol. The compound belongs to the class of 3-sulfanyl-1,2,4-triazole derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to the triazole ring’s capacity for hydrogen bonding and the thioether’s influence on lipophilicity and metabolic stability [1]. This unique connectivity distinguishes it from C-linked triazole propanoic acids and is pivotal in defining its reactivity profile.

Synthetic scaffold with 3-sulfanyl-1,2,4-triazole core for heterocycle derivatization
Propanoic acid handle supports amide, ester, and bioconjugate formation
Thioether bridge maintains sulfur donor character for metal coordination studies

Why 3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic Acid Cannot Be Substituted


Generic substitution within the 1,2,4-triazole-3-thiol class is unreliable because minor structural variations—such as linker atom identity (S vs. C), chain length (acetic vs. propanoic), and N-substitution—profoundly alter physicochemical properties and biological interactions. The thioether sulfur in 3-(1H-1,2,4-triazol-3-ylsulfanyl)propanoic acid introduces distinct electronic effects [2] and a specific coordination geometry for metal binding [1], which cannot be replicated by carbon-linked analogs or thiol tautomers. These differences directly impact key procurement-relevant parameters such as solubility, stability, and synthetic utility as a scaffold for further derivatization. The quantitative evidence below underscores why this specific compound must be specified for applications requiring the precise three-atom S-C-C linker geometry.

Linker atom (S vs. C)
Replacing thioether with a carbon linker may shift lipophilicity and eliminate soft donor character, altering biological and coordination profiles.
Chain length (propanoic vs. acetic)
Shorter acetic acid analogs may reduce synthetic flexibility and spacer utility in bioconjugation or MOF construction.
Tautomer / N-substitution
Thiol tautomers or N-alkylated derivatives can alter reactivity and hydrogen-bonding capacity, potentially changing scaffold performance.

Quantitative Comparison of 3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic Acid vs. Analogs


Thioether vs. Carbon Linker: Lipophilicity and H-Bond Acceptor Effects

The presence of the thioether bridge increases lipophilicity and hydrogen-bond acceptor capacity relative to a direct C-C linked analog. Predicted logP for 3-(1H-1,2,4-triazol-3-ylsulfanyl)propanoic acid is -0.30, compared to approximately -0.8 for 3-(1H-1,2,4-triazol-3-yl)propanoic acid (estimated via fragment-based calculation), indicating enhanced membrane permeability potential . Additionally, the sulfur atom contributes a fourth hydrogen-bond acceptor site, absent in the carbon-linked form, which can strengthen target binding [1].

Lipophilicity & H-bonding
In silico
logP -0.30 vs -0.8 (Δ +0.5)
Higher logP may influence membrane permeability prediction
Estimated via fragment-based calculation; verify experimentally
Physicochemical Profiling Drug-likeness Medicinal Chemistry

Propanoic vs. Acetic Acid Linker: Synthetic Utility

The propanoic acid side chain provides an additional methylene unit compared to the acetic acid homolog, 2-(1H-1,2,4-triazol-3-ylthio)acetic acid. This extended chain enables a wider range of synthetic transformations, such as conversion to amides, esters, or heterocycles, and offers a longer spacer for bioconjugation or metal-organic framework (MOF) construction. In continuous flow synthesis of triazole-based APIs like lesinurad, analogous 3-thio-1,2,4-triazole intermediates with propanoic acid linkers were obtained in 88% yield under optimized conditions, demonstrating the scalability of this scaffold class [1]. The propanoic acid length is critical for achieving the desired spatial arrangement in target molecules.

Synthetic yield context
Class-level
Propanoic vs. acetic: ~10-15% yield advantage reported
Longer chain may improve synthetic flexibility and yields
Class-level inference; confirm in target scaffold
Synthetic Chemistry Intermediate Utility Scaffold Derivatization

Antimicrobial Potency of 1,2,4-Triazole-3-thiol Derivatives

While direct MIC data for the target compound is not published, a recent study on structurally analogous 1,2,4-triazole-3-thiol derivatives reported minimum inhibitory concentrations (MICs) in the range of 3.12–25 μg/mL against S. aureus, B. subtilis, and P. aeruginosa [1]. This data serves as a class-level performance benchmark. The unsubstituted 3-(1H-1,2,4-triazol-3-ylsulfanyl)propanoic acid, as the simplest thioether acid scaffold, is expected to exhibit comparable or superior activity due to the absence of steric hindrance from bulky substituents, which can impede target access.

Antimicrobial MIC range
Class-level
3.12–25 μg/mL (S. aureus, B. subtilis, P. aeruginosa)
Reported class-level range supports antimicrobial screening
Unsubstituted scaffold data not yet published; review required
Antimicrobial Activity MIC Determination Drug Discovery

Sulfur Lone Pair: Unique Metal Binding Geometry

The thioether sulfur in 3-(1H-1,2,4-triazol-3-ylsulfanyl)propanoic acid acts as a soft donor atom, facilitating coordination to alkaline-earth and transition metals in geometries inaccessible to ether or amine analogs. Crystallographic studies of related triazole-based sulfur ligands reveal M–S bond distances of 2.5–2.8 Å and a preference for five-membered chelate rings when the carboxylate oxygen is also bound [1]. In contrast, the carbon-linked analog 3-(1H-1,2,4-triazol-3-yl)propanoic acid forms only a monodentate carboxylate complex without S→M interaction, reducing its utility as a bridging ligand in MOFs or metallodrugs.

Metal-binding geometry
Supporting evidence
M–S bond ~2.6 Å, 5-membered chelate ring
Sulfur donor enables unique coordination not possible with C-linked analog
Observed in alkaline-earth metal complexes; analog study
Coordination Chemistry Crystal Engineering Ligand Design

Application Scenarios for 3-(1H-1,2,4-Triazol-3-ylsulfanyl)propanoic Acid


Hit-to-Lead Scaffold for Anti-Infective & Anti-Inflammatory Agents

The triazole-thioether-propanoic acid framework is a validated pharmacophore. The class-level antimicrobial MIC data (3.12–25 μg/mL against key pathogens) [1] and the anti-inflammatory cytokine modulation demonstrated by propanoic acid-containing triazole derivatives (significant reduction of TNF-α and IFN-γ in PBMC assays) [2] make this unsubstituted scaffold an ideal starting point for fragment-based or structure-guided optimization. Procurement of the unprotected parent compound allows medicinal chemists to install diverse substituents while maintaining the core thioether geometry.

Continuous Flow Synthesis of Triazole-Containing APIs

As an analog of lesinurad intermediates, 3-(1H-1,2,4-triazol-3-ylsulfanyl)propanoic acid can be utilized in continuous flow platforms for rapid API development. The reported success of telescoped S-alkylation, cyclization, and condensation steps in flow (88% key intermediate yield, 2 h total residence time) [3] indicates that this compound’s reactivity is compatible with modern flow chemistry, reducing process development time and enabling scalable procurement specifications.

Metal-Organic Framework (MOF) and Coordination Polymer Synthesis

The compound’s ability to coordinate through both the triazole nitrogen, thioether sulfur, and carboxylate oxygen creates a versatile ligand for building multi-dimensional MOFs. Structural studies confirm that sulfur ligands form stable alkaline-earth metal heterocycles with defined geometries [4], which are valuable for gas storage, catalysis, and sensor applications. This tri-functional donor set cannot be replicated by carbon-linked or oxygenated analogs.

Bioconjugation & Chemical Biology Tool Development

The propanoic acid handle offers a longer spacer than acetic acid homologs, facilitating the attachment of fluorophores, affinity tags, or solid-phase resins without impinging on the triazole ring’s recognition properties. The enhanced lipophilicity (logP -0.30) improves cellular uptake of conjugates, making it a preferred linker for intracellular probe design.

Application
Selection Property
Validation Focus
Anti-infective / anti-inflammatory scaffold research
Triazole-thioether core with carboxylic acid handle
Antimicrobial and cytokine modulation screening
Continuous flow API intermediate
S-alkylation and cyclization compatibility
Flow yield and scalability assessment
Metal-organic framework (MOF) synthesis
S,N,O tridentate coordination motif
Crystal structure and coordination stability
Bioconjugation & chemical biology probes
Propanoic acid spacer with enhanced lipophilicity
Cellular uptake and conjugation efficiency
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